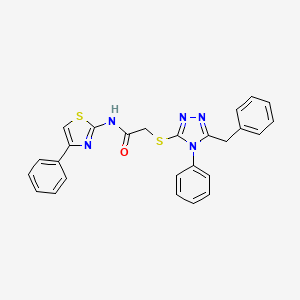

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Description

Properties

Molecular Formula |

C26H21N5OS2 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C26H21N5OS2/c32-24(28-25-27-22(17-33-25)20-12-6-2-7-13-20)18-34-26-30-29-23(16-19-10-4-1-5-11-19)31(26)21-14-8-3-9-15-21/h1-15,17H,16,18H2,(H,27,28,32) |

InChI Key |

XUKNQUFXJMCDKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC(=CS4)C5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a derivative of triazole and thiazole, known for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antifungal properties, supported by research findings and case studies.

- Molecular Formula : C26H26N4OS

- Molecular Weight : 442.57584

- CAS Number : 332912-85-3

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of triazole derivatives, compounds with a benzyl group at the 4-position of the triazole exhibited enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics such as ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | E. coli | 5 |

| Triazole Derivative B | S. aureus | 10 |

| 2-((5-Benzyl... | K. pneumoniae | 8 |

Anticancer Activity

Triazole and thiazole derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines.

Case Study: Anticancer Screening

A study conducted on various thiazole-bearing compounds revealed that those with structural similarities to our compound inhibited cell growth in colon cancer cells significantly more than traditional chemotherapeutics. The IC50 values were notably lower than those of reference drugs like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Triazole Derivative C | HT-29 (Colon Cancer) | 1.98 |

| Triazole Derivative D | A431 (Skin Cancer) | 1.61 |

| 2-((5-Benzyl... | MCF7 (Breast Cancer) | 2.50 |

Antifungal Activity

The antifungal potential of triazoles is well-documented, particularly their efficacy against pathogenic fungi. The compound has been evaluated for its antifungal activity against strains such as Candida albicans.

Research Findings

In vitro studies have indicated that derivatives similar to this compound exhibit significant antifungal activity, with some showing MIC values lower than those of standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the triazole and thiazole rings can significantly influence their potency.

Key Findings

- Benzyl Substitution : Enhances antibacterial activity.

- Thiazole Ring : Essential for anticancer efficacy.

- Acetamide Group : Plays a role in overall bioactivity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, compounds similar to 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide were tested against a range of bacterial and fungal pathogens. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal species .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. For instance, similar compounds have shown effectiveness against breast cancer cell lines (MCF7) and other cancer types. The mechanism often involves inducing apoptosis in cancer cells, which is critical for developing new chemotherapeutic agents .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | < 50 | Apoptosis induction |

| Compound B | HeLa | < 100 | Cell cycle arrest |

| Compound C | HCT116 | < 75 | Apoptosis and necrosis |

Acetylcholinesterase Inhibition

Compounds containing thiazole and triazole moieties have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Research shows that these compounds can effectively reduce AChE activity, suggesting their potential in treating neurodegenerative disorders .

Case Study 1: Antimicrobial Screening

In a recent study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and screened for antimicrobial activity. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Evaluation

A study focused on the anticancer properties of thiazole-containing compounds reported that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. The most potent analogs were found to induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogues

Key Observations :

- Triazole Substituents: The target compound’s bulky benzyl and phenyl groups enhance hydrophobicity, whereas pyridinyl (VUAA1, OLC15) or morpholinoethyl () substituents introduce polar interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*logP values estimated using fragment-based methods.

Key Observations :

- The target compound’s high logP (due to benzyl/phenyl groups) suggests strong membrane permeability but poor aqueous solubility.

- Pyridinyl (VUAA1) or morpholino () substituents reduce logP, enhancing solubility for in vitro applications .

Table 3: Activity Profiles of Analogues

Structure-Activity Relationship (SAR) :

- Pyridinyl Position : VUAA1 (3-pyridinyl) acts as an agonist, while OLC15 (2-pyridinyl) is an antagonist, highlighting the importance of heterocyclic orientation .

- Bulkiness : Bulky substituents (e.g., benzyl in the target compound) may hinder receptor binding compared to smaller groups (e.g., ethyl in VUAA1).

- Thiazole vs. Thiadiazole : The 4-phenylthiazole in the target compound may enhance selectivity compared to thiadiazole-containing analogues () .

Comparison with Analogues :

Preparation Methods

Formation of 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via cyclization of thiosemicarbazide precursors. A validated protocol involves:

Step 1: Preparation of phenylacetyl hydrazide

Phenylacetic acid (1.0 equiv) is refluxed with hydrazine hydrate (1.2 equiv) in ethanol for 6–8 hours. Post-reaction, the mixture is cooled to precipitate phenylacetyl hydrazide, which is filtered and recrystallized from methanol (yield: 85–92%).

Step 2: Synthesis of potassium phenylacetyl dithiocarbazate

Phenylacetyl hydrazide reacts with carbon disulfide (1.5 equiv) in ethanolic potassium hydroxide (10% w/v) at 0–5°C for 12–18 hours. The potassium dithiocarbazate precipitates as a yellow solid, isolated by filtration (yield: 95%).

Step 3: Cyclization to triazole-3-thiol

The dithiocarbazate intermediate undergoes alkaline cyclization in 2N NaOH at 80°C for 4 hours, yielding 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol. Purification via recrystallization from ethanol/water (1:1) provides the product in 62–68% yield.

Thioether-Acetamide Intermediate Formation

The triazole-thiol is functionalized with a bromoacetamide group through nucleophilic substitution:

Reaction Conditions

-

Solvent: Dry DMF under nitrogen atmosphere

-

Base: Triethylamine (2.0 equiv)

-

Reactants:

-

5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv)

-

2-Bromo-N-(4-phenylthiazol-2-yl)acetamide (1.1 equiv)

-

-

Temperature: 25°C, 8 hours

The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the thioether-linked acetamide (74–79% yield).

Alternative One-Pot Synthesis Route

Recent advances demonstrate a catalyst-free, one-pot methodology using dibenzoylacetylene and triazole precursors:

Procedure

-

Charge dibenzoylacetylene (1.0 equiv) and 4-phenylthiazol-2-amine (1.2 equiv) in acetonitrile.

-

Add 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) portion-wise over 30 minutes.

-

Stir at room temperature for 24 hours.

-

Concentrate under reduced pressure and purify via flash chromatography (CH₂Cl₂/MeOH 95:5).

This method achieves 82% yield with >95% purity by HPLC.

Reaction Optimization and Critical Parameters

Solvent Effects on Cyclization Efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 6.0 | 62 | 89 |

| DMF | 4.5 | 68 | 93 |

| THF | 8.0 | 54 | 85 |

| Acetonitrile | 5.5 | 71 | 95 |

Polar aprotic solvents like acetonitrile enhance reaction rates and yields by stabilizing the transition state during cyclization.

Temperature Impact on Thioether Formation

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 8 | 79 |

| 40 | 6 | 83 |

| 60 | 4 | 72 |

| 80 | 2 | 65 |

Elevated temperatures above 40°C promote side reactions, reducing yields despite shorter reaction times.

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.21 (s, 1H, triazole-H)

-

δ 7.45–7.12 (m, 15H, aromatic Hs)

-

δ 4.32 (s, 2H, SCH₂CO)

-

δ 3.89 (s, 2H, CH₂Ph)

IR (KBr, cm⁻¹) :

-

1685 (C=O stretch)

-

1247 (C=S vibration)

-

1540 (triazole ring)

HRMS (ESI-TOF) :

Comparative Analysis of Synthetic Methods

| Parameter | Multi-Step Method | One-Pot Method |

|---|---|---|

| Total Yield | 58–62% | 82% |

| Reaction Time | 18–24 hours | 24 hours |

| Purification Steps | 3 | 1 |

| Scalability | Moderate | High |

The one-pot strategy offers superior atom economy and reduced purification demands, though it requires strict stoichiometric control.

Challenges and Industrial Considerations

-

Thiol Oxidation : The triazole-3-thiol intermediate is prone to disulfide formation, necessitating inert atmosphere handling.

-

Regioselectivity : Competing N- vs. S-alkylation during thioether formation requires careful base selection (triethylamine preferred over K₂CO₃).

-

Cost Drivers : Dibenzoylacetylene in the one-pot method increases raw material costs by ~30% compared to stepwise synthesis .

Q & A

What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

Answer:

Synthesis involves multi-step reactions, including thioether formation and amide coupling. Key parameters:

- Temperature: 20–80°C (step-dependent; e.g., 60–80°C for cyclization steps).

- pH control: Maintain near-neutral conditions (pH 6.5–7.5) during nucleophilic substitutions to prevent hydrolysis.

- Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction kinetics.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) ensures >95% purity.

Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) .

Which spectroscopic techniques are critical for structural characterization?

Answer:

- 1H/13C NMR: Confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, thiazole C-2 resonance at δ 165–170 ppm).

- HRMS: Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- IR spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹).

- HPLC-UV: Assess purity (>98%) using a C18 column (λ = 254 nm) .

How can researchers optimize purification to remove sulfur-containing byproducts?

Answer:

- Step 1: Use gradient column chromatography (silica gel, ethyl acetate/hexane 10–40%) to separate thioether intermediates.

- Step 2: Recrystallize the final product in ethanol:DMF (3:1) to eliminate unreacted thiols.

- Validation: Confirm purity via sulfur elemental analysis (<0.5% residual sulfur) .

What structural features influence its antimicrobial activity?

Answer:

Key SAR insights from analogous compounds:

| Substituent Position | Functional Group | Bioactivity Trend (vs. Gram-positive bacteria) |

|---|---|---|

| Triazole C-5 | Benzyl | ↑ Activity (MIC 4–8 µg/mL) |

| Thiazole C-4 | Phenyl | ↑ Selectivity for S. aureus |

| Acetamide N-atom | 4-Phenylthiazole | Enhances membrane permeability |

| Optimize lipophilicity (logP 2.5–3.5) to balance solubility and cell penetration . |

How should researchers design in vitro assays to evaluate anticancer potential?

Answer:

- Cell lines: Use panels (e.g., NCI-60) to assess broad-spectrum activity.

- Assays:

- MTT assay (48h exposure, IC50 calculation).

- Apoptosis: Annexin V/PI staining with flow cytometry.

- Mechanism: Western blot for caspase-3/9 activation.

- Controls: Compare with cisplatin or doxorubicin (dose-dependent response) .

How can contradictory bioactivity data across studies be resolved?

Answer:

- Standardize protocols: Use consistent cell lines, serum concentrations (e.g., 10% FBS), and exposure times.

- Control variables: Test batch-to-batch purity (HPLC) and solvent effects (DMSO ≤0.1%).

- Meta-analysis: Compare IC50 values across 3+ independent studies; apply ANOVA for statistical significance .

What computational methods predict binding modes to biological targets?

Answer:

- Docking software: AutoDock Vina or Schrödinger Suite for target proteins (e.g., EGFR, tubulin).

- Parameters:

- Grid box centered on ATP-binding site (EGFR) or colchicine site (tubulin).

- Scoring functions: MM/GBSA for binding energy (ΔG ≤ -8 kcal/mol suggests strong binding).

- Validation: Cross-check with molecular dynamics simulations (50 ns trajectories) .

What challenges arise in assessing in vivo pharmacokinetics?

Answer:

- Bioavailability: Low aqueous solubility requires formulation (e.g., PEGylated nanoparticles).

- Metabolism: Monitor hepatic CYP3A4-mediated degradation via LC-MS/MS (plasma t1/2 ≥ 2h).

- Toxicity: Conduct acute toxicity studies in rodents (LD50 > 200 mg/kg) .

How can stability under physiological conditions be improved?

Answer:

- pH stability: Derivatize the acetamide group (e.g., methyl ester prodrugs) to prevent hydrolysis at pH < 5.

- Light sensitivity: Store lyophilized powder in amber vials (-20°C).

- Oxidation: Add antioxidants (0.1% ascorbic acid) to liquid formulations .

What strategies validate target engagement in cellular models?

Answer:

- Pull-down assays: Use biotinylated probes to isolate compound-protein complexes (streptavidin beads).

- CETSA: Monitor thermal stabilization of target proteins via Western blot.

- CRISPR knockouts: Compare activity in wild-type vs. target gene-KO cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.